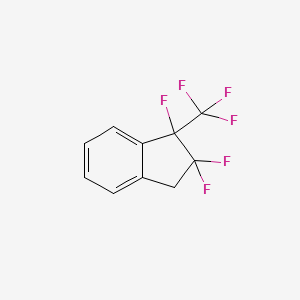![molecular formula C20H18S2 B14637003 1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene CAS No. 55091-48-0](/img/structure/B14637003.png)
1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(benzylthio)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two benzylthio groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(benzylthio)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobenzene with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,4-Dibromobenzene+2Benzyl MercaptanNaH1,4-Bis(benzylthio)benzene+2NaBr
Industrial Production Methods
Industrial production of 1,4-Bis(benzylthio)benzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(benzylthio)benzene undergoes various chemical reactions, including:
Oxidation: The benzylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form benzylthiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylthiol derivatives.
Substitution: Halogenated or nitrated derivatives of 1,4-Bis(benzylthio)benzene.
Scientific Research Applications
1,4-Bis(benzylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(benzylthio)benzene depends on its specific application. In biological systems, it may interact with cellular components through its benzylthio groups, which can form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of protein function and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but with methylthio groups instead of benzylthio groups.
1,4-Dibromobenzene: Precursor used in the synthesis of 1,4-Bis(benzylthio)benzene.
1,4-Benzenedithiol: Contains thiol groups instead of benzylthio groups.
Uniqueness
1,4-Bis(benzylthio)benzene is unique due to the presence of benzylthio groups, which impart distinct chemical reactivity and potential biological activity
Properties
CAS No. |
55091-48-0 |
|---|---|
Molecular Formula |
C20H18S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1,4-bis(benzylsulfanyl)benzene |
InChI |
InChI=1S/C20H18S2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
FHEYWHLLRHEXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
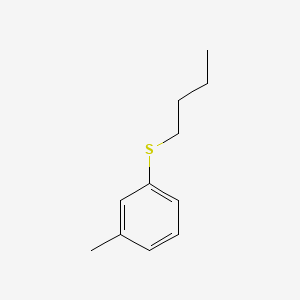

![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
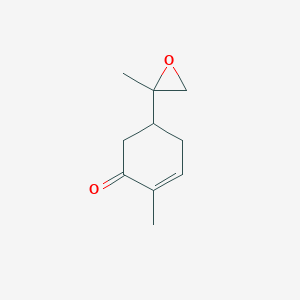
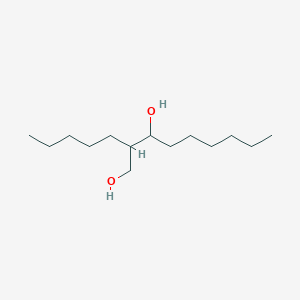
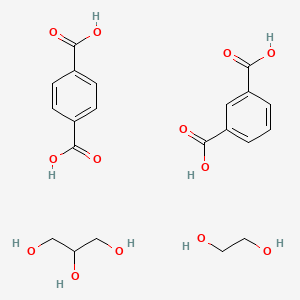
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
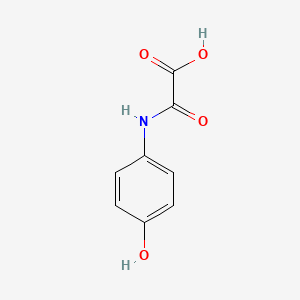
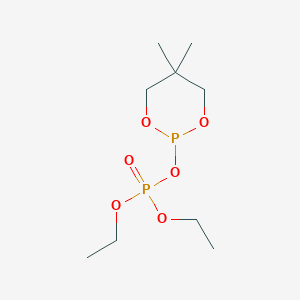
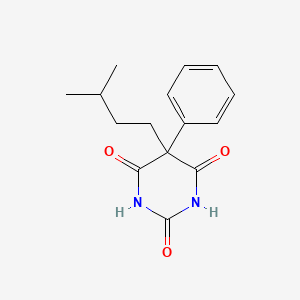
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
